molecular formula C9H10N4 B1488436 3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 2097977-09-6

3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B1488436
CAS No.: 2097977-09-6
M. Wt: 174.2 g/mol
InChI Key: VWSTZPZGKPFZSO-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with an azetidine ring at position 2. The azetidine moiety may confer unique physicochemical properties, such as improved solubility or metabolic stability, compared to other substituents like aryl or halogen groups .

Properties

IUPAC Name

3-(azetidin-3-yl)imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-2-8-9(11-3-1)13(6-12-8)7-4-10-5-7/h1-3,6-7,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSTZPZGKPFZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=NC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A prominent preparation method involves palladium-catalyzed coupling of a suitable halogenated imidazo[4,5-b]pyridine intermediate with an azetidine derivative or its equivalent.

  • Catalysts: Commonly used palladium catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂.
  • Bases: Sodium carbonate, potassium carbonate, potassium phosphate, or potassium acetate are employed to facilitate the coupling.
  • Solvents: Mixed solvents such as dioxane and water are preferred for optimal solubility and reaction efficiency.
  • Conditions: Reactions are typically conducted under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature up to 100 °C for 5–24 hours.

This method allows the formation of intermediate compounds (e.g., compound d') which are further elaborated to the target molecule.

Nucleophilic Addition and Cyclization

Following the cross-coupling, the intermediate bearing the azetidine precursor undergoes nucleophilic addition with acrylonitrile or related electrophiles:

  • Bases: DBU, DMAP, potassium carbonate, or triethylamine catalyze the reaction.
  • Solvents: Acetonitrile, acetone, N,N-dimethylformamide (DMF), or dichloromethane are used.
  • Conditions: Reaction temperatures vary from 0 °C to room temperature, with reaction times of 18–24 hours.

This step forms a key intermediate (compound e') that is poised for cyclization.

Lewis Acid-Catalyzed Cyclization

The final ring closure to form the imidazo[4,5-b]pyridine fused system is achieved via Lewis acid catalysis:

  • Lewis Acids: Lithium tetrafluoroborate, boron trifluoride etherate, or trifluoroacetic acid are effective catalysts.
  • Solvents: Acetonitrile or dichloromethane are typical.
  • Conditions: Reaction temperature ranges from 0 °C to 100 °C, with reaction times of 3–24 hours depending on the catalyst and solvent.

Post-cyclization, the product may undergo workup involving treatment with bases like sodium hydroxide, aqueous ammonia, or sodium carbonate in solvents such as tetrahydrofuran, methanol, or ethanol to yield the final compound.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Catalysts Solvents Conditions Product/Intermediate
1 Pd-catalyzed cross-coupling Pd(PPh₃)₄, Pd(dppf)Cl₂, Na₂CO₃, K₂CO₃ Dioxane/water RT to 100 °C, 5–24 h, inert gas Compound d'
2 Nucleophilic addition Acrylonitrile, DBU, DMAP, K₂CO₃, Et₃N Acetonitrile, acetone, DMF, DCM 0 °C to RT, 18–24 h Compound e'
3 Lewis acid-catalyzed cyclization LiBF₄, BF₃·OEt₂, TFA Acetonitrile, DCM 0 °C to 100 °C, 3–24 h This compound

Research Findings and Optimization Insights

  • Catalyst Selection: Pd(dppf)Cl₂ offers high catalytic efficiency and selectivity in the cross-coupling step.
  • Base Effects: Potassium carbonate and DBU are preferred bases due to their moderate strength and compatibility with sensitive functional groups.
  • Solvent Effects: Mixed solvents (dioxane/water) enhance solubility and reaction rates in cross-coupling, while polar aprotic solvents (acetonitrile, DMF) favor nucleophilic addition.
  • Temperature Control: Lower temperatures (0 °C) during nucleophilic addition reduce side reactions and improve regioselectivity.
  • Cyclization Catalysis: Lewis acids such as lithium tetrafluoroborate enable efficient ring closure, with trifluoroacetic acid providing alternative acidic conditions for cyclization.
  • Workup Procedures: Post-cyclization base treatments improve product purity and yield by neutralizing residual acids and facilitating product isolation.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be employed to modify the azetidine ring or the imidazo[4,5-b]pyridine scaffold.

    Substitution: Nucleophilic substitution reactions can be used to introduce various functional groups onto the azetidine or imidazo[4,5-b]pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial strains. Studies have shown that derivatives of imidazo[4,5-b]pyridine exhibit notable antibacterial activity.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial effects of substituted 1H-imidazo[4,5-b]pyridine derivatives against six bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results indicated that certain derivatives demonstrated significant toxicity towards these bacteria, with specific compounds showing enhanced activity due to substituent effects on their structures .

Table 1: Antibacterial Activity of 1H-Imidazo[4,5-b]pyridine Derivatives

CompoundS. aureusE. coliKlebsiella pneumoniaeSalmonella paratyphi ASalmonella paratyphi B
Derivative AModerateHighLowModerateHigh
Derivative BHighModerateModerateLowModerate
Derivative CLowHighHighModerateLow

Antifungal Properties

In addition to antibacterial activity, 3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine has also been screened for antifungal properties. A series of new derivatives were synthesized and tested against various fungi, including Aspergillus niger and Penicillium rubrum. The findings revealed that some compounds exhibited mild to moderate antifungal activity, suggesting potential applications in treating fungal infections .

Table 2: Antifungal Activity of this compound Derivatives

CompoundAspergillus nigerPenicillium rubrum
Derivative AModerateLow
Derivative BHighModerate
Derivative CLowHigh

Therapeutic Potential

The therapeutic implications of this compound extend beyond antimicrobial applications. Its structural framework has led to investigations into its role as a potential anticancer agent and as a modulator of various biological pathways.

Case Study: Anticancer Activity

Research has indicated that certain derivatives of imidazo[4,5-b]pyridine exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes associated with tumor growth and proliferation. This highlights the compound's potential as a lead structure for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Variations in substituents can significantly influence their pharmacological profiles.

Table 3: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-donatingIncreased activity
Electron-withdrawingDecreased activity
Alkyl chainsVariable effects

Comparison with Similar Compounds

Data Tables

Table 1: Cytotoxicity and COX Inhibition of Key Derivatives

Compound Substituents IC₅₀ (Cancer Cells, µM) COX-2 IC₅₀ (µM) Reference
3f 2,3-Diaryl 9.2 (K562) 9.2
6-Bromo derivative 6-Br, 2-(furan-2-yl) N/A N/A
MLK3 inhibitor 3-Substituted 0.15 (MLK3 enzyme) N/A

Table 2: Antimicrobial Activity of Pyridin-3-yl Derivatives

Compound Bacterial MIC (µg/mL) Fungal MIC (µg/mL) Reference
5a 32 (S. aureus) 64 (C. albicans)
6a 64 (E. coli) 128 (A. niger)

Biological Activity

3-(Azetidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fused imidazo[4,5-b]pyridine structure with an azetidine substituent. This unique structural arrangement contributes to its diverse biological properties and potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions may involve:

  • Receptor Binding : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes, which can disrupt critical metabolic processes in target organisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential utility in treating infections.

Anticancer Activity

Preliminary investigations have shown that this compound can inhibit cancer cell proliferation. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further exploration for its use in oncology.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

Study 2: Anticancer Properties

A recent study focused on the anticancer properties of this compound against breast cancer cell lines. The results showed that treatment with this compound led to significant apoptosis and cell cycle arrest in the G2/M phase. These findings suggest a mechanism involving disruption of mitotic processes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other imidazo[4,5-b]pyridine derivatives:

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAntimicrobial & AnticancerVaries
6-bromo-2-(3-isopropyl-1-methyl)imidazo[4,5-b]pyridinePAK4 Inhibitor0.12
2-anilino triazolopyrimidinesTubulin Polymerization Inhibitor0.15

Future Directions

The promising biological activities of this compound necessitate further research to fully elucidate its mechanisms and therapeutic potential. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Structural Modifications : To enhance potency and selectivity for specific targets.
  • Mechanistic Studies : To better understand the pathways through which this compound exerts its effects.

Q & A

Q. What are the common synthetic routes for preparing 3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives?

Synthesis typically involves multistep procedures starting with pyridine aldehydes or diaminopyridine precursors. For example:

  • Step 1 : Condensation of pyridine-2,3-diamine with aldehydes (e.g., pyridine-3-carbaldehyde) under oxidative conditions (e.g., CAN/H₂O₂) yields the imidazo[4,5-b]pyridine core .
  • Step 2 : Azetidine incorporation via nucleophilic substitution or click chemistry. For instance, 6-bromo-2-phenyl-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine reacts with benzyl azide in ethanol under reflux to form triazole-linked derivatives .
  • Purification : Column chromatography (e.g., hexane/EtOAC gradients) or recrystallization (DMF/EtOH mixtures) is used .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aryl groups at C2/C6) and confirms regioselectivity .
  • X-ray crystallography : Resolves planar conformations of the fused imidazo-pyridine system and dihedral angles (e.g., 67.7°–86.0° between phenyl and core rings), impacting steric interactions in biological targets .
  • LCMS/HRMS : Validates molecular weight (e.g., m/z = 356 [M+H]⁺ for SEM-protected derivatives) .

Q. What pharmacological targets are associated with imidazo[4,5-b]pyridine derivatives?

  • COX-1/COX-2 inhibition : Diarylimidazo[4,5-b]pyridines (e.g., 2,3-diaryl derivatives) show IC₅₀ values of 9.2–21.8 µM via competitive binding to cyclooxygenase active sites .
  • 5-HT₆ receptor modulation : 3-Substituted derivatives (e.g., 2-ethyl-3-fluorobenzyl analogs) act as partial inverse agonists (Ki = 6 nM) with blood-brain barrier permeability .
  • Antimicrobial activity : Pyridin-3-yl derivatives inhibit Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell wall synthesis .

Advanced Research Questions

Q. How can regioselective C2-arylation of the imidazo[4,5-b]pyridine core be achieved?

Regioselectivity is controlled by:

  • Protecting groups : SEM (2-(trimethylsilyl)ethoxy)methyl) or MEM (methoxyethoxymethyl) groups at N3 direct palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to C2 .
  • Catalytic systems : Pd(OAc)₂/XPhos with aryl iodides (e.g., 4-iodoanisole) in toluene/EtOH at 80°C achieves >66% yield .
  • Substituent effects : Electron-withdrawing groups (e.g., Br at C6) enhance reactivity at C2 .

Q. How do computational methods (e.g., DFT) optimize derivative design?

  • DFT studies : Predict electronic properties (e.g., HOMO/LUMO gaps) and tautomeric stability (e.g., prototropic shifts in aqueous vs. organic solvents) .
  • Docking simulations : Identify binding poses in COX-2 (PDB: 5KIR) or 5-HT₆ receptors, guiding substituent modifications (e.g., methoxy groups for hydrophobic pockets) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Contextual factors : Varying IC₅₀ values (e.g., COX-1 vs. COX-2 selectivity) may arise from assay conditions (e.g., enzyme source, incubation time) .
  • Structural nuances : Subtle conformational differences (e.g., dihedral angles in crystal structures) alter target engagement .
  • Metabolic stability : Compounds with poor microsomal stability (e.g., CYP3A4/2D6 liability) show reduced in vivo efficacy despite strong in vitro activity .

Q. What strategies improve metabolic stability and bioavailability of these derivatives?

  • Prodrug approaches : SEM-protected derivatives enhance solubility and reduce first-pass metabolism .
  • Cyano substitutions : 2-Cyanomethyl groups lower logP values, improving aqueous solubility .
  • Isotope labeling : ¹¹C-labeled analogs (e.g., ¹¹C-KR31173) enable PET imaging to study in vivo distribution and target engagement .

Q. Methodological Notes

  • Synthetic optimization : Use TLC (silica gel 60 F₂₅₄) with hexane/EtOAc (3:1) to monitor reaction progress .
  • Crystallography refinement : Omit reflections affected by beamstop artifacts (e.g., 002, -102) during data processing .
  • Biological assays : Include positive controls (e.g., celecoxib for COX-2) and validate purity via HPLC (AUC ≥95%) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine

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